

Cross-reactivity Profiling of 4-Methoxy-3-pyrrolin-2-one: A Comparative Guide

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Compound of Interest

Compound Name: 4-Methoxy-3-pyrrolin-2-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of **4-Methoxy-3-pyrrolin-2-one** against other structurally related compounds. The data presented herein is based on established experimental protocols to elucidate the selectivity and potential off-target effects of these small molecules.

Introduction to 4-Methoxy-3-pyrrolin-2-one and Analogs

4-Methoxy-3-pyrrolin-2-one belongs to the pyrrolinone class of heterocyclic compounds, a scaffold found in numerous bioactive natural products and synthetic molecules.[1][2] For the purpose of this guide, we will consider its potential as a kinase inhibitor, a common application for such scaffolds.[3] Cross-reactivity profiling is crucial to assess the therapeutic potential and safety of any new chemical entity by identifying unintended molecular interactions.[4]

This guide compares **4-Methoxy-3-pyrrolin-2-one** with two hypothetical analogs:

- Compound A (Pyrrolinone-Thioether): A derivative with a thioether linkage, designed to potentially alter covalent interactions.
- Compound B (Anilino-Pyrrolinone): An analog incorporating an aniline group, a common feature in many kinase inhibitors.

Quantitative Cross-Reactivity Data

The following tables summarize the quantitative data from key cross-reactivity assays.

Table 1: Kinase Selectivity Profile (% Inhibition at 1 μ M)

This table shows the percentage of inhibition of a panel of 10 representative kinases when treated with a 1 μ M concentration of each compound. The data is illustrative of a typical kinase screening assay.^[5]

Kinase Target	4-Methoxy-3-pyrrolin-2-one	Compound A (Pyrrolinone-Thioether)	Compound B (Anilino-Pyrrolinone)
Primary Target: Kinase X	95%	92%	98%
Off-Target: Kinase Y	25%	45%	15%
Off-Target: Kinase Z	10%	12%	8%
Off-Target: SRC	30%	55%	20%
Off-Target: ABL1	15%	20%	10%
Off-Target: EGFR	5%	8%	40%
Off-Target: VEGFR2	8%	15%	35%
Off-Target: CDK2	12%	18%	15%
Off-Target: ROCK1	5%	7%	6%
Off-Target: p38 α	18%	22%	14%

Table 2: Cellular Thermal Shift Assay (CETSA) - Target Engagement

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context. The table shows the melting temperature (T_m) shift (ΔT_m in $^{\circ}$ C) for the primary target and a known off-target.

Protein Target	4-Methoxy-3-pyrrolin-2-one (ΔT_m)	Compound A (ΔT_m)	Compound B (ΔT_m)
Primary Target: Kinase X	+5.2°C	+4.8°C	+6.1°C
Off-Target: SRC	+1.5°C	+3.1°C	+1.2°C
Off-Target: EGFR	+0.2°C	+0.5°C	+2.8°C

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1 Kinase Selectivity Profiling

- Objective: To determine the inhibitory activity of the test compounds against a broad panel of protein kinases.
- Method: A radiometric kinase assay ([γ -33P]-ATP) was used.
 - Kinase, substrate, and test compound were pre-incubated in kinase buffer.
 - The reaction was initiated by adding [γ -33P]-ATP.
 - The reaction mixture was incubated for 120 minutes at room temperature.
 - The reaction was stopped, and the mixture was transferred to a filter membrane to capture the phosphorylated substrate.
 - Filters were washed to remove unincorporated [γ -33P]-ATP.
 - The amount of incorporated radioactivity was measured using a scintillation counter.
 - Percentage of inhibition was calculated relative to a DMSO control.

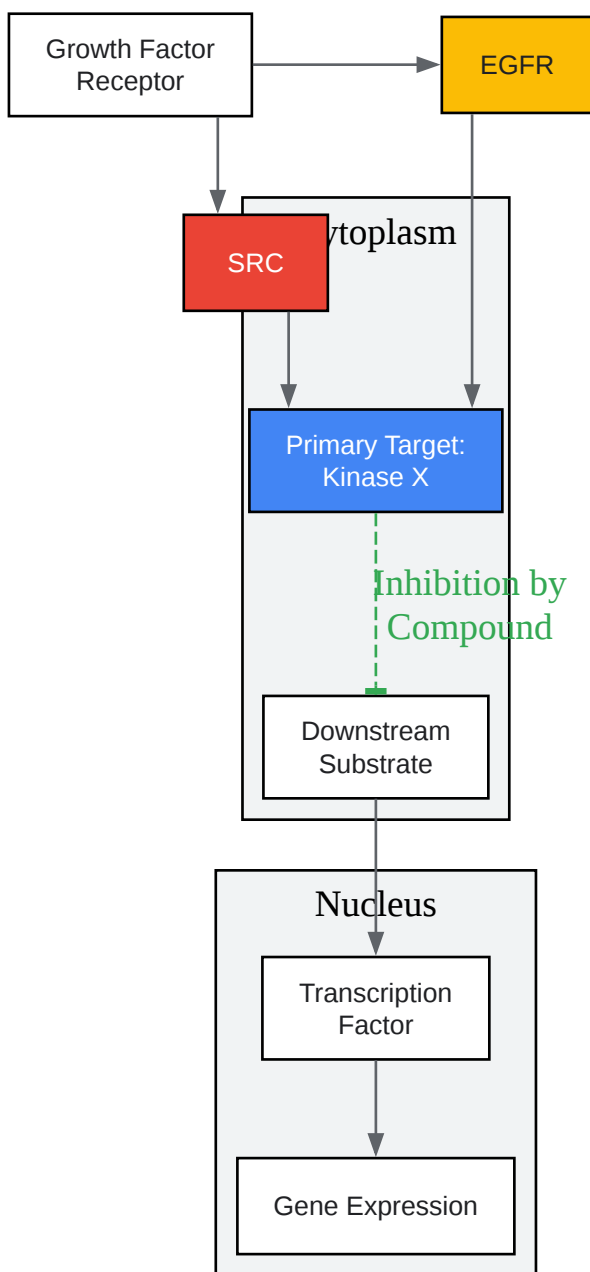
3.2 Cellular Thermal Shift Assay (CETSA)

- Objective: To confirm target engagement and assess off-target binding within intact cells.
- Method:
 - Cells were cultured and treated with either the test compound (10 μ M) or DMSO (vehicle control) for 1 hour.
 - Cell suspensions were aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
 - Cells were lysed by freeze-thaw cycles.
 - The soluble fraction (containing non-denatured proteins) was separated from the precipitated fraction by centrifugation.
 - The amount of the target protein in the soluble fraction was quantified by Western Blotting or mass spectrometry.
 - Melting curves were generated by plotting the amount of soluble protein as a function of temperature. The melting temperature (T_m) is the temperature at which 50% of the protein is denatured.
 - The change in melting temperature (ΔT_m) was calculated by subtracting the T_m of the DMSO control from the T_m of the compound-treated sample.

Visualizations

4.1 Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway involving the primary target (Kinase X) and potential off-targets (SRC, EGFR) that could be affected by cross-reactivity.

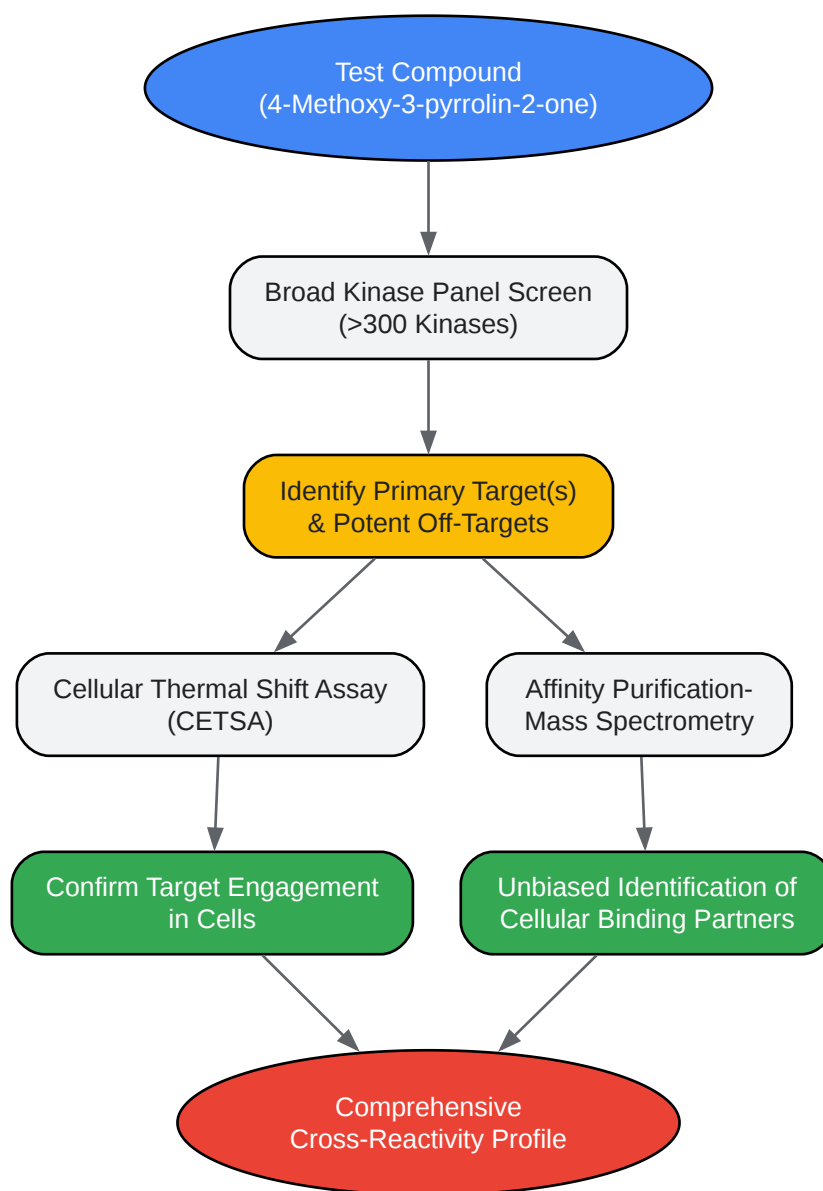


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Caption: Hypothetical signaling pathway of Kinase X and potential off-targets.

4.2 Experimental Workflow Diagram

This diagram outlines the workflow for comprehensive cross-reactivity profiling.



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Caption: Workflow for small molecule cross-reactivity profiling.

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